Product packaging for 2-Pyrazolin-5-one, 3-isobutyl-(Cat. No.:CAS No. 35087-29-7)

2-Pyrazolin-5-one, 3-isobutyl-

Cat. No.: B8695957
CAS No.: 35087-29-7
M. Wt: 140.18 g/mol
InChI Key: PWHAMHNZTMGTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrazolone (B3327878) Heterocyclic Scaffolds in Organic Chemistry Research

Pyrazolone scaffolds are fundamental building blocks in organic and medicinal chemistry. nih.govresearchgate.net Their importance stems from their versatile reactivity and the broad spectrum of biological activities exhibited by their derivatives. researchgate.netglobalresearchonline.net These heterocyclic systems are prevalent in pharmaceuticals, agrochemicals, and dyes. mdpi.comwikipedia.org

The pyrazolone ring is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govekb.eg Derivatives of pyrazolone have been developed as analgesic, anti-inflammatory, antimicrobial, anticancer, and antioxidant agents. nih.govmdpi.com The ability of the pyrazolone nucleus to interact with various enzymes and receptors makes it a key target for the synthesis of new therapeutic agents. mdpi.com In organic synthesis, pyrazolones are used as versatile starting materials for creating more complex molecules due to their multiple reactive sites. encyclopedia.pubekb.eg

Table 1: General Properties and Applications of Pyrazolone Scaffolds

Property Description
Structure Five-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group. wikipedia.org
Reactivity Can undergo various reactions such as alkylation, acylation, and condensation at different positions of the ring. encyclopedia.pubresearchgate.net
Tautomerism Exists in different tautomeric forms (CH, OH, and NH), which influences its chemical reactivity and biological interactions. wikipedia.orgresearchgate.net

| Applications | Found in pharmaceuticals (e.g., Antipyrine, Edaravone), dyes (e.g., Tartrazine), and agrochemicals. nih.govwikipedia.org |

Contextualizing 2-Pyrazolin-5-one, 3-isobutyl- as a Model System for Pyrazolone Studies

While extensive research exists on the pyrazolone class as a whole, specific academic focus on 2-Pyrazolin-5-one, 3-isobutyl- as a primary model system is not widely documented. However, substituted pyrazolones are frequently used as model systems to understand fundamental chemical principles. The introduction of different substituents, such as the isobutyl group at the C-3 position, allows researchers to study the effects of steric and electronic properties on the molecule's tautomerism, reactivity, and potential biological activity.

Historical Development of Pyrazolone Chemistry Relevant to 2-Pyrazolin-5-one, 3-isobutyl-

The history of pyrazolone chemistry dates back to the late 19th century and is marked by significant discoveries that have paved the way for the synthesis of a vast array of derivatives, including 3-substituted variants like 2-Pyrazolin-5-one, 3-isobutyl-.

The journey began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazolone derivative. globalresearchonline.netwikipedia.org His work involved the condensation reaction of ethyl acetoacetate (B1235776) with phenylhydrazine, leading to the creation of antipyrine, one of the first synthetic pharmaceuticals. nih.govwikipedia.org This discovery was a landmark event that spurred further investigation into this class of compounds.

A key synthetic method for producing pyrazoles and their derivatives is the Knorr-type condensation of 1,3-dicarbonyl compounds with hydrazines. wikipedia.orgorganic-chemistry.org For a 3-substituted pyrazolin-5-one like the isobutyl variant, a corresponding β-keto ester containing the isobutyl group would be a necessary precursor. The development of various synthetic routes, including multicomponent reactions and cycloadditions, has expanded the ability of chemists to create a diverse library of pyrazolone derivatives with specific substituents at various positions on the ring. researchgate.netcsic.es

Table 2: Key Milestones in Pyrazolone Chemistry

Year Discovery Significance Reference(s)
1883 Ludwig Knorr synthesizes the first pyrazolone derivative (Antipyrine). Marks the beginning of pyrazolone chemistry and its application in medicine. globalresearchonline.netwikipedia.org
1889 Buchner synthesizes the parent pyrazole (B372694) ring. Provided the fundamental structure for this class of heterocycles. globalresearchonline.net
Late 1800s Discovery of pyrazolones as coupling components for azo dyes. Expanded the industrial application of pyrazolones beyond pharmaceuticals. researchgate.net

| Modern Era | Development of diverse synthetic methods (e.g., multicomponent reactions, flow chemistry). | Enables the efficient and controlled synthesis of complex pyrazolone derivatives for targeted applications. | mdpi.comresearchgate.net |

Scope and Academic Relevance of Research on 2-Pyrazolin-5-one, 3-isobutyl-

Research in this area generally focuses on:

Synthesis: Developing efficient and novel methods for the synthesis of 3-substituted pyrazolones. This includes the use of various starting materials and catalytic systems to achieve high yields and selectivity. biomedpharmajournal.orgresearchgate.net

Chemical Properties: Investigating the tautomeric equilibria and reactivity of these compounds. The nature of the substituent at the C-3 position can significantly influence which tautomer is more stable and how the molecule reacts with other chemical agents. researchgate.net

Potential Applications: Exploring the utility of these compounds as building blocks for more complex heterocyclic systems or as potential bioactive agents. ekb.eg The isobutyl group could be modified or could itself contribute to interactions with biological targets, making it a point of interest for medicinal chemists. researchgate.net

Although 2-Pyrazolin-5-one, 3-isobutyl- may not be as widely studied as some other pyrazolone derivatives, its structure represents a valuable piece in the puzzle of understanding how modifications to the pyrazolone scaffold impact its chemical and physical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B8695957 2-Pyrazolin-5-one, 3-isobutyl- CAS No. 35087-29-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35087-29-7

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3-(2-methylpropyl)-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C7H12N2O/c1-5(2)3-6-4-7(10)9-8-6/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

PWHAMHNZTMGTKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NNC(=O)C1

Origin of Product

United States

Structural Chemistry and Tautomerism of 2 Pyrazolin 5 One, 3 Isobutyl

Inherent Tautomeric Equilibria in 2-Pyrazolin-5-one Systems

Pyrazolone (B3327878) systems, in general, can exist in several tautomeric forms, with the three principal ones being the keto (CH), enol (OH), and amino (NH) forms. The equilibrium between these forms is a key aspect of their chemical behavior and reactivity.

Keto-Enol Tautomerism of the Pyrazolone Ring

Keto-enol tautomerism is a fundamental equilibrium in organic chemistry, and it is a prominent feature of the pyrazolone ring. This process involves the interconversion between a ketone (the keto form) and a compound containing a hydroxyl group bonded to a carbon-carbon double bond (the enol form). In the context of 2-pyrazolin-5-one, 3-isobutyl-, the keto form is characterized by a carbonyl group (C=O) at the 5-position of the pyrazoline ring. The corresponding enol form, 3-isobutyl-1H-pyrazol-5-ol, is formed by the migration of a proton from the carbon at the 4-position to the carbonyl oxygen, resulting in a hydroxyl group and a double bond between C4 and C5. The position of this equilibrium is sensitive to the solvent environment; aprotic solvents tend to stabilize the keto form, while protic solvents can shift the equilibrium towards the enol form.

NH- and CH-Tautomeric Forms

Beyond the classic keto-enol tautomerism, pyrazolones also exhibit tautomerism involving the nitrogen atoms of the heterocyclic ring. For a generic 2-pyrazolin-5-one, three main tautomeric structures are often considered: the CH form (2,4-dihydro-3H-pyrazol-3-one), the OH form (1H-pyrazol-5-ol), and the NH form (1,2-dihydro-3H-pyrazol-3-one) youtube.com. The CH form is the keto tautomer where the proton is on the C4 carbon. The NH form arises from the migration of a proton to one of the ring nitrogen atoms. The relative stability of these forms is influenced by the substitution pattern on the ring. For instance, in some 1-aryl-2-pyrazolin-5-ones, the CH form is predominant in non-polar solvents, while in more polar solvents, an equilibrium between different tautomers can be observed researchgate.net. Theoretical studies on various pyrazolone derivatives have shown that the energy differences between these tautomers can be small, allowing for the co-existence of multiple forms in solution nih.gov.

Influence of the Isobutyl Substituent on Tautomeric Preferences

The isobutyl group at the 3-position of the pyrazolone ring is an alkyl substituent, which is generally considered to be electron-donating through an inductive effect. The electronic nature of substituents on the pyrazole (B372694) ring can significantly influence the relative stability of the different tautomers. Electron-donating groups, such as alkyl groups, can affect the electron density distribution within the ring and, consequently, the acidity of the protons involved in the tautomeric equilibria.

Theoretical studies on substituted pyrazoles have shown that electron-donating groups tend to favor the C3-tautomer nih.gov. While specific experimental data on the tautomeric preferences of 3-isobutyl-2-pyrazolin-5-one is scarce, it can be inferred that the electron-donating nature of the isobutyl group would influence the equilibrium between the keto, enol, and NH forms. Compared to more electron-withdrawing substituents, the isobutyl group would be expected to slightly increase the electron density in the pyrazolone ring. This could potentially influence the basicity of the nitrogen and oxygen atoms, thereby shifting the tautomeric equilibrium. For instance, in a study of 3-substituted-1-aryl-2-pyrazolin-5-ones, it was observed that electron-releasing groups favored the CH (keto) form researchgate.net. The steric bulk of the isobutyl group might also play a role, although likely a minor one, in favoring certain conformations or tautomers by minimizing steric hindrance with other parts of the molecule or with solvent molecules.

Theoretical and Experimental Investigations of Tautomeric Stability

The elucidation of the tautomeric composition of pyrazolone derivatives relies on a combination of theoretical calculations and experimental spectroscopic methods. These approaches provide valuable insights into the relative stabilities of the tautomers and the dynamics of their interconversion.

Spectroscopic Analysis of Tautomeric Mixtures

Various spectroscopic techniques are employed to identify and quantify the different tautomers of pyrazolones present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomerism. The chemical shifts of the protons and carbons in the pyrazolone ring are sensitive to the tautomeric form. For example, the chemical shift of the proton at the C4 position can distinguish between the CH form and the OH/NH forms. In the CH form, this proton is attached to an sp³-hybridized carbon, while in the enol form, it is part of a double bond. Solid-state NMR can provide information about the predominant tautomer in the crystalline state nih.gov.

TautomerCharacteristic ¹H NMR SignalCharacteristic ¹³C NMR SignalReference
OH-form OH proton signal (can be broad)C5 signal shifted upfield compared to keto form nih.gov
NH-form NH proton signalC5 signal shifted downfield nih.gov
CH-form C4-H signal at a chemical shift typical for a proton on an sp³ carbonC4 signal in the aliphatic region researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of different functional groups characteristic of each tautomer. The keto form will exhibit a strong absorption band for the C=O stretching vibration. The enol form, on the other hand, will show a characteristic O-H stretching band and a C=C stretching band. In a comparative IR spectral study of 3-phenyl- and 3-methyl-substituted 1-phenyl-pyrazol-5-ones, the spectra were used to identify the predominant tautomers in different solvents and in the solid state nih.gov.

TautomerCharacteristic IR Absorption Band (cm⁻¹)Functional GroupReference
Keto-form ~1700C=O stretch nih.gov
Enol-form ~3400 (broad), ~1650O-H stretch, C=C stretch nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions in pyrazolone tautomers can be studied using UV-Vis spectroscopy. The different conjugated systems in the keto and enol forms result in distinct absorption maxima. Changes in the UV-Vis spectrum with solvent polarity can indicate a shift in the tautomeric equilibrium. A detailed experimental and theoretical UV-spectral analysis has been carried out for tautomeric forms of 3-methyl-1-phenyl pyrazol-5-one and 1,3-diphenyl pyrazol-5-one researchgate.net.

TautomerGeneral λmax Range (nm)Electronic TransitionReference
Keto-form Varies with conjugationn → π* and π → π researchgate.net
Enol-form Often shifted compared to keto-formπ → π researchgate.net

Computational Modeling of Tautomeric Interconversions

The tautomerism of pyrazolinone derivatives is a well-documented phenomenon involving the migration of a proton to form three principal isomers: the CH, NH, and OH forms. researchgate.net Computational chemistry provides powerful tools to investigate the thermodynamics and kinetics of these interconversions. Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the potential energy surface of the tautomeric system and determine the relative stabilities of the isomers. rsc.orgnih.gov

Studies on analogous pyrazolone structures utilize methods like Hartree-Fock (HF) and DFT functionals (e.g., B3LYP) with various basis sets, such as 6-31G* or 6-311++G**, to optimize the molecular geometries and calculate the electronic energies of each tautomer. rsc.org These calculations can be performed for the molecule in the gas phase to understand its intrinsic properties, or with solvent models (like the Polarizable Continuum Model, PCM) to simulate behavior in different chemical environments.

The results of these computational models consistently show that the relative stability of the tautomers is influenced by factors such as the nature of substituents and the polarity of the solvent. rsc.orgnih.gov For many pyrazolone derivatives, the CH form is found to be the most stable tautomer in the gas phase, though the NH form can become more stabilized in solution. researchgate.net The calculations determine the relative Gibbs free energies (ΔG), which indicate the thermodynamic favorability of each form. Lower relative energy corresponds to higher stability and population at equilibrium.

Below is a representative table of calculated relative energies for the three main tautomers of a model pyrazolone compound, illustrating the typical energy differences predicted by computational methods.

TautomerComputational MethodPhaseRelative Energy (kcal/mol)
CH FormB3LYP/6-311++G Gas0.00 (Reference)
NH FormB3LYP/6-311++GGas2.60
OH FormB3LYP/6-311++G Gas6.65
CH FormB3LYP/6-311++GWater0.00 (Reference)
NH FormB3LYP/6-311++G Water0.85
OH FormB3LYP/6-311++GWater4.50

Note: Data is illustrative and based on findings for analogous 4-acyl pyrazolone structures. The CH form is set as the reference energy level (0.00 kcal/mol).

Conformational Analysis of the Isobutyl Moiety in 2-Pyrazolin-5-one, 3-isobutyl-

The isobutyl group attached at the C3 position of the pyrazolinone ring possesses significant conformational flexibility due to the rotation around its carbon-carbon single bonds. Conformational analysis, often performed using computational methods, helps to identify the most stable spatial arrangements (conformers or rotamers) and the energy barriers that separate them. nih.gov

The primary rotations of concern are around the Cα-Cβ and Cβ-Cγ bonds of the isobutyl group (where Cα is the carbon attached to the pyrazolinone ring). Rotation around the Cα-Cβ bond leads to different orientations of the two methyl groups relative to the heterocyclic ring. These orientations can be broadly classified as gauche and anti (or trans).

Quantum chemical calculations on model compounds like isobutyl cyanide have shown that specific conformers are energetically preferred. researchgate.net The stability of these rotamers is primarily governed by steric hindrance and hyperconjugative interactions. researchgate.net Staggered conformations, where the bulky groups are furthest apart, are generally lower in energy than eclipsed conformations. For the isobutyl group, a trans-gauche (TG) conformation, where one methyl group is anti-periplanar to the main chain and the other is gauche, is often found to be the global minimum on the potential energy surface. researchgate.net

The energy differences between conformers and the rotational barriers are typically on the order of a few kcal/mol. These values can be calculated to map the potential energy surface as a function of the dihedral angle of the rotating bond.

The following interactive table presents theoretical energy values for different conformers of a model isobutyl system, highlighting the energetic consequences of bond rotation.

ConformerDescription of Dihedral Angle (Ring-Cα-Cβ-Cγ)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Trans-Gauche (TG)~180° (anti)0.00 (Most Stable)-
Gauche-Gauche (GG)~60° (gauche)~1.5 - 2.0~3.8
Eclipsed (Transition State)~5.5 - 6.0-

Note: Data is based on computational studies of analogous isobutyl systems and represents typical energy differences. researchgate.net The rotational barrier is the energy required to convert from the more stable TG conformer to the GG conformer.

Advanced Synthetic Methodologies for 2 Pyrazolin 5 One, 3 Isobutyl and Its Analogues

Classical and Conventional Synthetic Routes to Pyrazolones

Traditional methods for synthesizing pyrazolones have been foundational in heterocyclic chemistry, primarily relying on condensation and multi-component reactions.

The most classical and widely employed method for the synthesis of pyrazolone (B3327878) rings is the Knorr pyrazole (B372694) synthesis, first reported by Ludwig Knorr in 1883. This method involves the condensation reaction between a hydrazine (B178648) and a β-ketoester. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol, often with a base catalyst such as piperidine (B6355638) or sodium hydride.

For the specific synthesis of 2-Pyrazolin-5-one, 3-isobutyl-, the reaction would proceed between hydrazine and a β-ketoester containing an isobutyl group, such as ethyl 4-methyl-3-oxopentanoate (B1262298). The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone ring. This method is robust and provides good yields for a variety of substituted pyrazolones.

Table 1: Reactants for Classical Synthesis of 2-Pyrazolin-5-one, 3-isobutyl-

Reactant 1Reactant 2Product
HydrazineEthyl 4-methyl-3-oxopentanoate2-Pyrazolin-5-one, 3-isobutyl-

Multi-component reactions (MCRs) represent a significant advancement over traditional multi-step syntheses, offering advantages such as higher efficiency, atom economy, and operational simplicity. In the context of pyrazolone synthesis, MCRs allow for the construction of the heterocyclic scaffold in a single step from three or more starting materials.

A common MCR strategy for pyrazolones involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. For instance, a four-component reaction can be designed where a β-ketoester first reacts with hydrazine to form a pyrazolone in situ. Simultaneously, an aldehyde and another active methylene (B1212753) compound (like malononitrile) undergo a Knoevenagel condensation to form a Michael acceptor. The subsequent Michael addition of the in situ-generated pyrazolone to this acceptor leads to complex pyrazolone derivatives. This approach allows for significant molecular diversity in the final products.

Table 2: Example of a Four-Component Reaction for Pyrazolone Derivatives

Component 1Component 2Component 3Component 4Resulting Scaffold
Hydrazineβ-KetoesterAldehydeMalononitrilePyrano[2,3-c]pyrazoles

Modern Catalytic Approaches for Pyrazolone Synthesis

Modern synthetic chemistry has introduced a variety of catalytic methods that provide enhanced control over the synthesis and derivatization of pyrazolones, particularly in achieving asymmetry and enabling challenging bond formations.

Pyrazolones are valuable synthons for asymmetric synthesis, allowing for the construction of chiral derivatives with potential biological activity. The C-4 position of the pyrazolone ring is a common site for electrophilic substitution and can be functionalized to create a stereocenter. Asymmetric catalysis, using either metal-based or organocatalysts, is employed to control the enantioselectivity of these transformations.

Strategies often involve the enantioselective Michael addition of pyrazolones to various Michael acceptors like nitroolefins. The pyrazolone, existing in tautomeric forms, acts as a nucleophile. The development of chiral catalysts has enabled the synthesis of highly functionalized, enantiopure pyrazolone derivatives.

Transition-metal catalysis has opened new avenues for the functionalization of pyrazolone rings, primarily through C-H activation and cross-coupling reactions. These methods allow for the introduction of various substituents onto the pyrazolone core that are not accessible through classical methods.

Metals such as rhodium, palladium, and copper are commonly used. For example, rhodium(III)-catalyzed C-H activation of pyrazolones can be used to couple them with non-activated allyl alcohols, leading to structurally diverse products. Copper-catalyzed multicomponent reactions have also been developed for the synthesis of 1,3-substituted pyrazoles from enaminones, hydrazines, and aryl halides. These reactions provide direct access to functionalized pyrazoles with high regioselectivity.

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative for constructing complex molecules. In pyrazolone chemistry, organocatalysts are particularly effective in promoting asymmetric reactions. Chiral bifunctional organocatalysts, such as squaramides and thioureas, can activate both the pyrazolone nucleophile and the electrophile through hydrogen bonding, facilitating highly enantioselective transformations.

These catalysts have been successfully applied to a variety of reactions, including Michael additions, Mannich reactions, and annulations, to produce chiral 4-substituted and spirocyclic pyrazolones. For example, a pyrrolidine-benzoic acid salt can catalyze a one-pot, three-component reaction between pyrazolones, aldehydes, and ketones to form 1,3-diarylallylidene pyrazolones. Organocatalytic methods provide a robust strategy for building complex chiral architectures from simple pyrazolone precursors under mild conditions.

Green Chemistry Principles in the Synthesis of 2-Pyrazolin-5-one, 3-isobutyl-

In recent years, the principles of green chemistry have become a cornerstone of synthetic organic chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. jetir.org The synthesis of pyrazolone derivatives has benefited from these principles through the development of environmentally benign methods.

The use of organic solvents in chemical synthesis often poses environmental and health risks. tandfonline.com Consequently, there is a growing interest in solvent-free reactions and the use of water as a green solvent. thieme-connect.comacs.org

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer several advantages, including reduced pollution, lower costs, and simplicity in processing. These reactions can be carried out by heating a mixture of reactants or by grinding them together at room temperature. For the synthesis of pyrazole derivatives, a one-pot, three-component protocol has been developed using isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines in the presence of tetrabutylammonium (B224687) bromide (TBAB) as a polar reaction medium under solvent-free conditions. tandfonline.com This method provides good yields and shorter reaction times. Another solvent-free approach involves the condensation of diketones with hydrazines to produce 1,3,5-trisubstituted pyrazoles in high yields. researchgate.net

Aqueous Medium Synthesis:

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and readily available nature. thieme-connect.com The synthesis of pyrazolone derivatives has been successfully achieved in aqueous media. For instance, a green synthetic approach has been developed for the production of pyrazole compounds through the reaction of ethyl acetoacetate (B1235776), hydrazines, and catalytic imidazole (B134444) in water. acs.org Furthermore, the selective condensation of pyrazolones with isatins in water presents an eco-friendly pathway to various bioactive pyrazolone-substituted indolinones. researchgate.net

The table below summarizes examples of green synthesis approaches for pyrazolone derivatives.

Reaction TypeReactantsCatalyst/MediumConditionsProductYield (%)Reference
Solvent-FreeIsocyanides, Dialkyl acetylenedicarboxylates, 1,2-DibenzoylhydrazinesTBABRoom TemperatureHighly functionalized pyrazoles75-86 tandfonline.com
Solvent-FreeDiketones, HydrazinesNoneHeat1,3,5-Trisubstituted pyrazolesHigh researchgate.net
AqueousEthyl acetoacetate, HydrazinesImidazoleNot specifiedPyrazole compoundsGood acs.org
AqueousPyrazolones, IsatinsWaterNot specifiedPyrazolone-substituted indolinonesNot specified researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful technique that often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov This technology has been extensively applied to the synthesis of pyrazoline and pyrazolone derivatives. mdpi.comrsc.orgnih.govrsc.org

The synthesis of 3,5-arylated 2-pyrazolines can be achieved by the condensation of chalcones with hydrazines under microwave irradiation in the presence of glacial acetic acid, resulting in quantitative yields within minutes. nih.govdoaj.org Similarly, a one-pot, three-component reaction of ethyl acetoacetate, a substituted hydrazine, and an aldehyde under microwave irradiation and solvent-free conditions has been developed to produce structurally diverse pyrazolone derivatives in good to excellent yields (51–98%). mdpi.com

Microwave irradiation has also been successfully employed in the synthesis of more complex heterocyclic systems derived from pyrazolones. For example, a three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed using controlled microwave irradiation, offering short reaction times and convenient product isolation. nih.govrsc.org

The following table presents a comparison of conventional and microwave-assisted synthesis for selected pyrazoline derivatives.

CompoundMethodReaction TimeYield (%)Reference
3,5-diaryl-2-pyrazolineConventionalHoursLower nih.gov
3,5-diaryl-2-pyrazolineMicrowave2-12 min82-99 nih.gov
4-arylidene-pyrazoloneConventionalNot specifiedLower mdpi.com
4-arylidene-pyrazoloneMicrowave10 min51-98 mdpi.com
pyrazolopyridineConventionalNot specifiedNot specified nih.gov
pyrazolopyridineMicrowaveShorterHigher nih.gov

Retrosynthetic Analysis for 2-Pyrazolin-5-one, 3-isobutyl-

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of disconnections and functional group interconversions (FGIs). ox.ac.ukslideshare.net

The 2-pyrazolin-5-one ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and a ketone group. A common and effective disconnection strategy for this system involves breaking the C-N and C=N bonds, which leads back to a 1,3-dicarbonyl compound and a hydrazine derivative. lkouniv.ac.insemanticscholar.org

For the target molecule, 2-Pyrazolin-5-one, 3-isobutyl-, the key disconnection is the C3-N2 and C5=N1 bond cleavage. This retrosynthetic step reveals a β-ketoester and hydrazine as the primary precursors. The isobutyl group at the C3 position originates from the β-ketoester.

Retrosynthetic Analysis of 2-Pyrazolin-5-one, 3-isobutyl-

Target Molecule (TM): 2-Pyrazolin-5-one, 3-isobutyl- Disconnection: C3-N2 and C5=N1 bond cleavage (heterocyclic disconnection) Precursors: A β-ketoester (ethyl 4-methyl-3-oxopentanoate) and hydrazine.

This disconnection is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine. jetir.orgresearchgate.net

In retrosynthetic analysis, a synthon is an idealized fragment, usually an ion, that results from a disconnection. A synthetic equivalent is the real chemical reagent that serves as the source of the synthon. ethz.ch

Following the disconnection of 2-Pyrazolin-5-one, 3-isobutyl-, we can identify the key synthons and their corresponding synthetic equivalents:

SynthonDescriptionSynthetic Equivalent
An acyl cation equivalent with an isobutyl group and a masked carboxylate.Ethyl 4-methyl-3-oxopentanoate
A hydrazine dianion equivalent.Hydrazine (H₂NNH₂)

The primary synthetic route involves the reaction of ethyl 4-methyl-3-oxopentanoate with hydrazine. This reaction proceeds through a condensation-cyclization sequence to afford the desired 3-isobutyl-2-pyrazolin-5-one. The β-ketoester itself can be synthesized via a Claisen condensation of ethyl isovalerate and ethyl acetate.

Chemical Reactivity and Derivatization Studies of 2 Pyrazolin 5 One, 3 Isobutyl

Electrophilic Substitution Reactions at the C-4 Position

The C-4 position of the pyrazolone (B3327878) ring is a nucleophilic center, readily participating in electrophilic substitution reactions. This reactivity is attributed to the activation by the adjacent carbonyl group and the enamine-like character of the ring system in one of its tautomeric forms.

The introduction of an acyl group at the C-4 position of pyrazolones is a well-established method for their functionalization. A common and effective method for the C-acylation of pyrazolones involves their reaction with acyl chlorides in the presence of a base. One such method, often referred to as the 'Jensen method', utilizes calcium hydroxide in dioxane. This approach has been successfully employed for the synthesis of various 4-acyl-1-phenyl-3-methyl-pyrazolones-5. scispace.com The reaction proceeds via the formation of a pyrazolone anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This method is noted for its good yields and direct formation of the C-acylated product. scispace.com

The regioselectivity of acylation, whether it occurs on the C-4 atom or the exocyclic oxygen (O-acylation), can be influenced by the reaction conditions. While C-acylation is often the desired outcome for creating stable chelating agents and other functional molecules, O-acylation can sometimes occur as a competing reaction. clockss.org However, methods utilizing calcium hydroxide have been shown to favor C-acylation. scispace.comrsc.org

Table 1: Representative Acylation Reactions of Pyrazolone Derivatives

Acylating Agent Base/Catalyst Solvent Product Type Reference
Benzoyl chloride Calcium hydroxide Dioxane 4-Benzoyl-pyrazolone scispace.com
Acetyl chloride Calcium hydroxide Dioxane 4-Acetyl-pyrazolone scispace.com
Propionyl chloride Calcium hydroxide Dioxane 4-Propionyl-pyrazolone scispace.com

Note: This data is based on studies with 1-phenyl-3-methyl-pyrazolone-5 and is expected to be applicable to 2-Pyrazolin-5-one, 3-isobutyl-.

Halogenation of pyrazole (B372694) derivatives predominantly occurs at the C-4 position when it is unsubstituted. researchgate.net Direct C-H halogenation of pyrazol-5-amines has been achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogenating agents at room temperature, providing an efficient, metal-free route to 4-halogenated pyrazoles. beilstein-archives.org This electrophilic substitution is facilitated by the electron-rich nature of the pyrazolone ring. The introduction of halogens at the C-4 position is a valuable transformation, as these halogenated derivatives can serve as versatile intermediates for further synthetic modifications through cross-coupling reactions.

Azo coupling is a classic electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile. wikipedia.org The activated C-4 position of pyrazolones makes them excellent coupling partners for diazonium ions, leading to the formation of brightly colored azo dyes. This reaction is of significant industrial importance for the synthesis of pigments and dyes. researchgate.net The reaction involves the attack of the nucleophilic C-4 carbon of the pyrazolone onto the terminal nitrogen of the diazonium salt. The reactivity of pyrazole-derived diazonium salts in C-azo coupling reactions has been studied, highlighting the versatility of the pyrazole scaffold in forming azo compounds. researchgate.net

Nucleophilic Additions and Condensations

The active methylene (B1212753) group at C-4 allows 2-pyrazolin-5-one, 3-isobutyl- to act as a nucleophile in various addition and condensation reactions, expanding its synthetic utility.

Pyrazolones can undergo condensation reactions with aldehydes and ketones. These reactions typically involve the active C-4 position. For instance, the Knoevenagel-Michael reaction of aromatic or aliphatic aldehydes with two equivalents of a pyrazolone derivative can lead to the formation of more complex structures. researchgate.net The reaction of pyrazolones with α,β-unsaturated aldehydes and ketones is a common method for the synthesis of 2-pyrazolines. researchgate.net Furthermore, the condensation of 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one with phenylhydrazine leads to the formation of a phenylhydrazone derivative, demonstrating the reactivity of an acyl group at the C-4 position towards carbonyl reagents. mdpi.com

Table 2: Examples of Condensation Reactions with Carbonyl Compounds

Carbonyl Compound Pyrazolone Derivative Product Type Reference
Aromatic Aldehydes 3-methyl-1-phenyl-2-pyrazolin-5-one Tandem Knoevenagel-Michael adduct researchgate.net

Note: The reactivity described is based on analogous pyrazolone structures and is anticipated for 2-Pyrazolin-5-one, 3-isobutyl-.

The C-4 position of pyrazolin-5-ones can act as a Michael donor in 1,4-conjugate addition reactions with various Michael acceptors. youtube.com This reaction is a powerful tool for carbon-carbon bond formation. Organocatalyzed asymmetric Michael additions of 4-unsubstituted pyrazolin-5-ones to α,β-unsaturated ketones have been developed to produce enantioenriched pyrazole derivatives in good to excellent yields and high enantioselectivities. nih.gov Similarly, enantioselective Michael additions to 2-enoylpyridines catalyzed by cinchona-derived squaramides have been reported. rsc.org These reactions underscore the nucleophilic character of the C-4 position and provide access to a wide range of structurally diverse and optically active pyrazole compounds. nih.govresearchgate.net

Table 3: Michael Addition Reactions of Pyrazolin-5-ones

Michael Acceptor Catalyst/Conditions Product Reference
α,β-Unsaturated Ketones Cinchona alkaloid-derived primary amine Chiral Pyrazole Derivatives nih.gov
2-Enoylpyridines Cinchona derived squaramides Optically Active Heterocyclic Derivatives rsc.org

Functionalization at Nitrogen (N-1 and N-2)

The pyrazolin-5-one ring contains two nitrogen atoms, a pyrrole-like N-1 and a pyridine-like N-2, both of which are nucleophilic and can participate in functionalization reactions. The regioselectivity of these reactions is often dependent on the substituent at N-1 (if any), the nature of the electrophile, and the reaction conditions. clockss.orgmdpi.com For N-unsubstituted pyrazolin-5-ones like the 3-isobutyl derivative, functionalization typically occurs at the N-1 position.

N-Alkylation: The alkylation of pyrazolin-5-ones is a common strategy to introduce diverse substituents. These reactions can be performed using various alkylating agents under different conditions. Conventional methods often employ alkyl halides or dimethyl sulfate in the presence of a base. clockss.org However, these conditions can sometimes lead to a mixture of N-alkylated and O-alkylated products due to the ambident nucleophilic nature of the pyrazolone ring. clockss.org

More modern and milder methods have been developed to improve selectivity and yield. For instance, acid-catalyzed N-alkylation using trichloroacetimidate electrophiles provides a ready route to N-alkyl pyrazoles, avoiding the need for strong bases or high temperatures. mdpi.comsemanticscholar.org Another approach involves using crystalline aluminosilicates or aluminophosphates as catalysts for the N-alkylation of pyrazoles with alcohols, which can proceed with high yield under mild conditions. google.comgoogle.com For 3-isobutyl-2-pyrazolin-5-one, these methods would be expected to yield the corresponding 1-alkyl-3-isobutyl-2-pyrazolin-5-one derivatives.

N-Acylation: Acylation of the pyrazolinone ring is another important transformation, typically occurring at the N-1 position for unsubstituted pyrazolones. The reaction with acylating agents such as acid chlorides or anhydrides readily yields 1-acyl-2-pyrazolin-5-ones. researchgate.net Selective C-acylation at the C-4 position can also be achieved under specific conditions, for example, by using calcium hydroxide in dioxane, but N-acylation is a common reaction pathway. researchgate.netrsc.org These reactions introduce an amide functionality, which can significantly alter the electronic and biological properties of the parent molecule.

Table 1: Representative N-Functionalization Reactions

Reaction Type Reagent/Conditions Expected Product
N-Alkylation Benzyl bromide, K₂CO₃, Acetone 1-Benzyl-3-isobutyl-2-pyrazolin-5-one
N-Alkylation Phenethyl trichloroacetimidate, Brønsted acid catalyst mdpi.com 1-Phenethyl-3-isobutyl-2-pyrazolin-5-one
N-Acylation Acetyl chloride, Triethylamine, DCM 1-Acetyl-3-isobutyl-2-pyrazolin-5-one
N-Acylation Benzoyl chloride, Pyridine (B92270) 1-Benzoyl-3-isobutyl-2-pyrazolin-5-one

Cyclization Reactions Involving 2-Pyrazolin-5-one, 3-isobutyl- as a Synthon

The inherent reactivity of the 2-pyrazolin-5-one core makes it an excellent building block, or synthon, for the synthesis of more complex heterocyclic systems. Its ability to react with bifunctional reagents allows for the construction of both fused and spirocyclic derivatives.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with significant biological activities. nih.govnih.gov The most prevalent synthetic route to these compounds involves the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound (or its synthetic equivalent). nih.govresearchgate.netresearchgate.net

While 3-isobutyl-2-pyrazolin-5-one is not a direct precursor, it can be readily converted to the necessary intermediate, 5-amino-3-isobutyl-1H-pyrazole. This key intermediate possesses a nucleophilic exocyclic amino group and an endocyclic nitrogen atom, which can react with 1,3-dielectrophiles to form the fused pyrimidine ring. mdpi.com The reaction with various symmetric and asymmetric 1,3-dicarbonyl compounds allows for the synthesis of a wide array of substituted pyrazolo[1,5-a]pyrimidines, where the isobutyl group resides at the 2-position of the final fused system. The regioselectivity of the cyclization with unsymmetrical dicarbonyl compounds is a key consideration in these syntheses. nih.gov

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Amino-3-isobutyl-1H-pyrazole

1,3-Dicarbonyl Reagent Resulting Fused System
Acetylacetone 2-Isobutyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Ethyl acetoacetate (B1235776) 2-Isobutyl-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine
Diethyl malonate 2-Isobutyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine nih.gov
Benzoylacetone 2-Isobutyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine

Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest in drug discovery. The 2-pyrazolin-5-one ring is a valuable scaffold for creating spiroheterocycles. The key reactive site for these transformations is the active methylene group at the C-4 position of the pyrazolinone ring.

This C-4 position can participate in Knoevenagel-type condensation reactions with various aldehydes and ketones. The resulting exocyclic double bond can then undergo further reactions, such as Michael additions, to complete the formation of the spiro ring. researchgate.netresearchgate.net For example, a multicomponent reaction involving 2-pyrazolin-5-one, an aldehyde, and a nucleophile can lead to the formation of complex spiro systems. A well-documented approach is the reaction with isatins (indole-2,3-diones) under catalytic conditions, which yields spiro[indoline-3,4'-pyrazoline] derivatives. mdpi.com These reactions construct a spirocyclic framework by linking the C-3 position of the isatin ring to the C-4 position of the 3-isobutyl-2-pyrazolin-5-one.

Table 3: Examples of Spirocyclic Derivatives from 3-Isobutyl-2-pyrazolin-5-one

Carbonyl Compound Reaction Type Resulting Spirocyclic System
Isatin Knoevenagel Condensation/Cyclization mdpi.com 2'-Isobutyl-spiro[indoline-3,4'-pyrazoline]-2,5'-dione
N-Methylisatin Knoevenagel Condensation/Cyclization mdpi.com 1-Methyl-2'-isobutyl-spiro[indoline-3,4'-pyrazoline]-2,5'-dione
Benzaldehyde Knoevenagel Condensation/Michael Addition researchgate.net Spiro[bis(3-isobutyl-5-oxo-pyrazoline)-4,5'-benzyl] derivative
Cyclohexanone Knoevenagel Condensation/Cyclization Spiro[cyclohexane-1,4'-(3'-isobutyl-pyrazoline)]-5'-one derivative

Ring Transformations and Rearrangements

The study of ring transformations and molecular rearrangements of heterocyclic compounds can lead to the discovery of novel structures and synthetic pathways. For the 2-pyrazolin-5-one ring system, such transformations are less common than peripheral functionalization but represent an intriguing area of reactivity.

Literature specifically detailing the ring transformations and rearrangements of 3-isobutyl-2-pyrazolin-5-one is scarce. However, transformations in related pyrazoline systems have been observed. For instance, some reactions of pyrazoline precursors can lead to unexpected products through elimination or fragmentation pathways. One study reported the formation of a fully aromatic pyrazole from a spiro-pyrazoline intermediate via an unanticipated eliminative ring-opening process. nih.gov Another documented case involves the reaction of a nitropropene with a nitrylimine, which, instead of forming the expected pyrazoline, underwent a unique elimination of chloroform to yield a substituted pyrazole. nih.gov

These examples suggest that under certain reaction conditions, the pyrazolin-5-one ring or its derivatives could potentially undergo transformations such as ring contraction, ring expansion, or rearrangement to form other heterocyclic systems. The stability of the pyrazolone core makes such transformations challenging, and they would likely require specific substrates and energetic conditions. This remains a largely unexplored area of chemistry for the 3-isobutyl derivative and warrants further investigation to unlock new synthetic possibilities.

Advanced Spectroscopic Characterization of 2 Pyrazolin 5 One, 3 Isobutyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the atomic arrangement, connectivity, and chemical environment within a molecule. For 2-Pyrazolin-5-one, 3-isobutyl-, and its derivatives, a suite of NMR techniques is employed to fully characterize their complex structures.

Proton (¹H) NMR spectroscopy provides precise information about the number, type, and connectivity of protons in a molecule. In 2-Pyrazolin-5-one, 3-isobutyl-, the spectrum reveals distinct signals corresponding to the protons of the isobutyl group and the pyrazolinone ring.

The isobutyl moiety typically displays three sets of signals: a doublet for the two terminal methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the ring. The protons on the C4 position of the pyrazolinone ring appear as a singlet, while the N-H proton signal is often broad and its chemical shift can be solvent-dependent due to hydrogen bonding and chemical exchange.

Table 1: Typical ¹H NMR Chemical Shifts and Multiplicities for 2-Pyrazolin-5-one, 3-isobutyl-

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Isobutyl -CH₃ ~0.9 Doublet ~6.6
Isobutyl -CH ~2.1 Multiplet -
Isobutyl -CH₂-C=N ~2.4 Doublet ~7.2
Ring -CH₂- ~3.3 Singlet -

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Carbon (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in 2-Pyrazolin-5-one, 3-isobutyl- gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments.

The spectrum is characterized by a downfield signal for the carbonyl carbon (C5) due to its deshielding environment. The C3 carbon, attached to the nitrogen and the isobutyl group, appears at a lower field than the aliphatic carbons. The signals for the isobutyl group and the C4 methylene carbon of the ring appear in the upfield aliphatic region.

Table 2: Typical ¹³C NMR Chemical Shifts for 2-Pyrazolin-5-one, 3-isobutyl-

Carbon Assignment Typical Chemical Shift (δ, ppm)
Carbonyl C=O (C5) ~170
C=N (C3) ~155
Ring -CH₂- (C4) ~42
Isobutyl -CH₂-C=N ~35
Isobutyl -CH ~28

Note: Chemical shifts are approximate and can vary based on solvent.

Nitrogen (¹⁵N) NMR spectroscopy is a specialized technique that provides direct insight into the electronic environment of nitrogen atoms within a molecule. In the pyrazolinone ring, there are two distinct nitrogen atoms: a pyridine-type nitrogen (N2) and a pyrrole-type nitrogen (N1). These two nitrogens exhibit significantly different chemical shifts.

The pyridine-type nitrogen is generally more shielded and appears at a higher field compared to the pyrrole-type nitrogen. These chemical shifts are highly sensitive to factors such as protonation, hydrogen bonding, and tautomeric equilibria, making ¹⁵N NMR a powerful probe for studying these phenomena in pyrazolinone systems. caltech.edu

Table 3: Representative ¹⁵N NMR Chemical Shift Ranges for Pyrazolone (B3327878) Nitrogens

Nitrogen Assignment Typical Chemical Shift (δ, ppm)
N1 (Pyrrole-type) -160 to -190

Note: Shifts are referenced to nitromethane (B149229) and can vary significantly with substitution and solvent.

For fluorinated derivatives of 2-Pyrazolin-5-one, 3-isobutyl-, Fluorine (¹⁹F) NMR is an exceptionally sensitive and informative technique. nih.gov Due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, even subtle structural changes are readily detected. thermofisher.com

Table 4: Hypothetical ¹⁹F and ¹H NMR Data for a 4-fluoroisobutyl Derivative

Nucleus Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CHF- -180 to -220 (¹⁹F) Doublet of Multiplets ¹JFH: ~45-50

While 1D NMR spectra identify individual nuclei, 2D NMR experiments are crucial for establishing the complete molecular connectivity. omicsonline.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu For 2-Pyrazolin-5-one, 3-isobutyl-, COSY would show correlations between the CH and CH₂ protons of the isobutyl group, and between the CH₂ and terminal CH₃ protons, confirming the structure of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.com It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). mdpi.com HMBC is vital for piecing together the molecular skeleton and identifying non-protonated (quaternary) carbons. nih.gov For instance, the protons of the isobutyl -CH₂- group would show a correlation to the C3 (C=N) carbon, and the ring -CH₂- protons (at C4) would show correlations to the C3 (C=N) and C5 (C=O) quaternary carbons, confirming the ring structure and substituent placement.

Table 5: Expected Key 2D NMR Correlations for 2-Pyrazolin-5-one, 3-isobutyl-

Technique Correlating Protons (¹H) Correlating Nuclei (¹H or ¹³C) Information Gained
COSY Isobutyl -CH Isobutyl -CH₂, Isobutyl -CH₃ Connectivity within the isobutyl group
HSQC Isobutyl -CH₂- Isobutyl -CH₂- (Carbon) Direct C-H bond assignment
HSQC Ring -CH₂- Ring -CH₂- (Carbon) Direct C-H bond assignment
HMBC Isobutyl -CH₂- C3 (C=N), Isobutyl -CH Connectivity of side chain to the ring

| HMBC | Ring -CH₂- (C4) | C5 (C=O), C3 (C=N) | Confirmation of ring structure and position of carbonyl/imine groups |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa

In the IR spectrum of 2-Pyrazolin-5-one, 3-isobutyl-, the most prominent absorption band is the strong C=O stretch, characteristic of the ketone/amide group in the ring. The N-H stretching vibration also appears as a broad band, its position and shape influenced by hydrogen bonding. The C=N stretching of the pyrazolinone ring is another key diagnostic peak. Aliphatic C-H stretching and bending vibrations from the isobutyl group and the ring methylene are observed in their expected regions.

Raman spectroscopy is a complementary technique that is particularly sensitive to symmetric and non-polar bonds. nih.gov Therefore, the C=N stretching vibration and the symmetric vibrations of the pyrazolinone ring are often strong in the Raman spectrum, whereas the polar C=O stretch is typically weaker compared to its intensity in the IR spectrum.

Table 6: Characteristic Vibrational Frequencies for 2-Pyrazolin-5-one, 3-isobutyl-

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹) Intensity (IR/Raman)
N-H Stretch 3100 - 3300 3100 - 3300 Medium, Broad / Weak
C-H Stretch (Aliphatic) 2870 - 2960 2870 - 2960 Medium-Strong / Strong
C=O Stretch 1680 - 1710 1680 - 1710 Very Strong / Weak-Medium
C=N Stretch 1590 - 1620 1590 - 1620 Medium-Strong / Strong
C-H Bend (Aliphatic) 1370 - 1470 1370 - 1470 Medium / Medium

Analysis of Characteristic Functional Group Frequencies (e.g., C=O, N-H, C=N)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Pyrazolin-5-one, 3-isobutyl-, is characterized by absorption bands corresponding to the vibrations of its key functional groups. The pyrazolin-5-one ring can exist in different tautomeric forms, which influences the observed frequencies.

The primary functional groups and their expected vibrational frequencies are:

Carbonyl (C=O) Stretching: A strong absorption band is typically observed for the cyclic carbonyl group. In pyrazolin-5-one derivatives, this band commonly appears in the region of 1686-1701 cm⁻¹ rasayanjournal.co.in. The exact position can be influenced by hydrogen bonding and the electronic effects of substituents on the ring.

Imine (C=N) Stretching: The stretching vibration of the carbon-nitrogen double bond within the pyrazoline ring is expected to produce a weak to medium intensity band. This absorption is generally found in the range of 1565-1620 cm⁻¹ rasayanjournal.co.inresearchgate.net.

N-H Stretching and Bending: The presence and position of N-H bands depend on the predominant tautomeric form and intermolecular hydrogen bonding. In the solid state, a broad band in the region of 3448 cm⁻¹ can be attributed to the N-H stretching vibration, indicative of hydrogen-bonded N-H groups rasayanjournal.co.in. N-H bending vibrations may also be observed at lower frequencies.

C-H Stretching: The isobutyl substituent will exhibit characteristic C-H stretching vibrations from its methyl (CH₃) and methylene (CH₂) groups just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ range libretexts.orglibretexts.org.

Table 1: Characteristic IR Absorption Frequencies for 2-Pyrazolin-5-one, 3-isobutyl-

Functional Group Bond Vibration Characteristic Frequency (cm⁻¹) Intensity
Carbonyl C=O Stretch 1686 - 1701 rasayanjournal.co.in Strong
Imine C=N Stretch 1565 - 1620 rasayanjournal.co.inresearchgate.net Weak to Medium
Amine N-H Stretch ~3448 (broad) rasayanjournal.co.in Medium

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of pyrazolin-5-one derivatives is influenced by the conjugated system of the heterocyclic ring.

Investigation of Electronic Transitions and Conjugation Effects

The pyrazolin-5-one ring contains chromophores such as C=O and C=N, which are part of a conjugated system. This leads to characteristic electronic transitions, primarily of the π → π* and n → π* type.

π → π Transitions:* These transitions, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy and result in strong absorption bands in the UV region. For pyrazoline derivatives, these absorptions can be observed in the range of 250-300 nm semanticscholar.org.

n → π Transitions:* These involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and may appear as a shoulder or a separate band at longer wavelengths, often above 300 nm researchgate.net.

The isobutyl group at the 3-position is an alkyl group and acts as a weak auxochrome. It does not significantly extend the conjugation of the pyrazolin-5-one ring. However, substituents on other parts of the ring, particularly at the N-1 position, can have a pronounced effect on the absorption maxima. Electron-donating or electron-withdrawing groups can cause bathochromic (red shift) or hypsochromic (blue shift) shifts in the absorption bands by altering the energy of the molecular orbitals involved in the electronic transitions nih.gov. For instance, replacing a phenyl ring with heterocyclic rings has been shown to induce a significant bathochromic shift nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The electron impact (EI) mass spectrum of 2-Pyrazolin-5-one, 3-isobutyl-, would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of pyrazoline derivatives is highly dependent on the structure and the position of substituents research-nexus.netresearchgate.net. A characteristic feature in the mass spectra of many pyrazoline derivatives is the presence of a prominent pyrazoline ion research-nexus.net. The fragmentation pattern for 3-isobutyl-2-pyrazolin-5-one would likely proceed through several key pathways:

Loss of the Isobutyl Group: A common fragmentation pathway for alkyl-substituted compounds is the cleavage of the alkyl chain. This would result in a fragment ion from the loss of a C₄H₉ radical.

Ring Cleavage: The pyrazoline ring itself can undergo cleavage, leading to various smaller fragment ions. Studies on pyrazoline derivatives have identified unusual fragmentation patterns, including azete fragmentation research-nexus.net.

Loss of Small Molecules: Fragments corresponding to the loss of stable neutral molecules like CO, N₂, and H₂O may also be observed.

Table 2: Plausible Mass Spectrometry Fragments for 2-Pyrazolin-5-one, 3-isobutyl-

Fragment Description Plausible Structure/Loss Expected m/z
Molecular Ion [C₇H₁₂N₂O]⁺ 140
Loss of isobutyl radical [M - C₄H₉]⁺ 83
Loss of CO [M - CO]⁺ 112
Loss of N₂ [M - N₂]⁺ 112

Note: The m/z values are based on the most common isotopes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 2-Pyrazolin-5-one, 3-isobutyl-, would provide detailed information on its solid-state conformation, including bond lengths, bond angles, and torsion angles nih.govmdpi.com.

Analysis of crystal structures of related pyrazolone derivatives reveals several key features:

Planarity: The five-membered pyrazolin-5-one ring is generally found to be nearly planar.

Tautomerism: The exact tautomeric form present in the solid state can be unambiguously determined.

Intermolecular Interactions: The crystal packing is often stabilized by a network of intermolecular interactions, most commonly hydrogen bonds. For pyrazolin-5-ones, N-H···O hydrogen bonds are frequently observed, where the N-H group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, often leading to the formation of dimers or extended chains researchgate.net.

Conformation of Substituents: The orientation and conformation of the isobutyl group relative to the pyrazoline ring would be precisely defined.

While a specific crystal structure for 2-Pyrazolin-5-one, 3-isobutyl- was not found, data from similar structures, such as 1,2-dihydro-3-methylpyrazole-5-one, show the formation of intermolecular N-H···O hydrogen bonds that stabilize the solid-state structure researchgate.net.

Computational and Theoretical Investigations of 2 Pyrazolin 5 One, 3 Isobutyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Pyrazolin-5-one, 3-isobutyl- at the electronic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its structure, stability, and electronic properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 2-Pyrazolin-5-one, 3-isobutyl-, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its electronic properties and stability. ekb.eg These studies focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A larger energy gap implies higher stability and lower reactivity. tandfonline.com

Key electronic properties calculated through DFT include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity (χ): A measure of the ability of the molecule to attract electrons. ekb.eg

Chemical Hardness (η): Resistance to change in electron distribution. ekb.eg

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. ekb.eg

These parameters, often referred to as global reactivity descriptors, provide a quantitative measure of the molecule's reactivity. ekb.eg Furthermore, DFT studies can investigate the tautomeric stability of the pyrazolinone ring, which can exist in different forms (e.g., CH, OH, and NH tautomers). mdpi.com Calculations of the relative energies of these tautomers can predict the most stable form in the gas phase and in different solvents.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyrazolone (B3327878) Derivative

ParameterSymbolTypical Calculated Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-5.89Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.17Electron-accepting ability
Energy GapΔE3.72Chemical stability and reactivity
Electronegativityχ4.03Electron-attracting tendency
Chemical Hardnessη1.86Resistance to deformation of electron cloud

Note: Data are illustrative and based on typical values for pyrazoline derivatives. tandfonline.com

Molecular electrostatic potential (MEP) maps can also be generated from DFT calculations to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. ekb.egnih.gov

Ab Initio Methods for Geometric Optimization

Ab initio methods are another class of quantum chemical calculations that are used for the high-accuracy determination of molecular structures. These methods solve the electronic Schrödinger equation without the use of empirical parameters. For 2-Pyrazolin-5-one, 3-isobutyl-, ab initio calculations, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, can be used to perform geometric optimization. This process finds the lowest energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles. tandfonline.com

The optimized geometry is crucial for understanding the molecule's three-dimensional shape and steric properties. For the 3-isobutyl- substituent, these calculations can determine the preferred orientation of the alkyl chain relative to the pyrazolinone ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of 2-Pyrazolin-5-one, 3-isobutyl- over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and intermolecular interactions.

These simulations can reveal how the isobutyl group rotates and flexes, leading to different conformers of the molecule. By analyzing the simulation trajectory, it is possible to identify the most stable conformations and the energy barriers between them. MD simulations are also invaluable for studying how the molecule interacts with other molecules, such as solvents or biological macromolecules. This can provide insights into its solubility and potential binding modes with proteins.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters for 2-Pyrazolin-5-one, 3-isobutyl-. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecule's structure. jocpr.com

DFT methods are commonly used to calculate these properties. jocpr.com For IR spectroscopy, the calculation of vibrational frequencies helps in assigning the absorption bands observed in the experimental spectrum to specific molecular vibrations, such as the C=O stretching of the pyrazolinone ring or the N-H bond vibrations. For NMR spectroscopy, theoretical calculations can predict the 1H and 13C chemical shifts, aiding in the interpretation of experimental NMR spectra. jocpr.comacs.org

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Pyrazolone Derivative

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)
N-H Stretch34203400
C=O Stretch17101700
C=N Stretch16051600

Note: Data are illustrative and based on typical values for pyrazolone derivatives. jocpr.com

Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving 2-Pyrazolin-5-one, 3-isobutyl-. For instance, the synthesis of pyrazolones, such as the Knorr pyrazole (B372694) synthesis, can be studied computationally to understand the reaction pathway, identify intermediates, and determine the rate-determining step. rsc.orgnih.gov

By calculating the energies of reactants, products, and transition states, it is possible to construct a potential energy surface for the reaction. This allows for the determination of activation energies and reaction rates. Such studies can provide detailed insights into the factors that control the reaction's outcome and selectivity. mdpi.commdpi.com For example, computational models can explore the cyclization step in the formation of the pyrazolinone ring. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological or chemical activity. ej-chem.orgresearchgate.net For 2-Pyrazolin-5-one, 3-isobutyl-, and related pyrazolone derivatives, QSAR models can be developed to predict their activity in various non-clinical contexts, such as their antimicrobial or anti-inflammatory properties. researchgate.netjst.go.jphilarispublisher.com

In a QSAR study, various molecular descriptors are calculated for a set of pyrazolone derivatives. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or thermodynamic (e.g., logP). researchgate.net Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the observed activity. hilarispublisher.com These models can then be used to predict the activity of new, unsynthesized pyrazolone derivatives and to guide the design of more potent compounds.

Structure Activity Relationship Sar Studies in Biological Systems Mechanistic Focus

Elucidating the Influence of the Pyrazolone (B3327878) Core on Biological Interactions

The pyrazolone core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its synthetic accessibility and its ability to interact with a wide array of biological targets. biointerfaceresearch.comnih.gov This five-membered heterocyclic ring system is a key structural feature in numerous pharmacologically active compounds. nih.govresearchgate.net The biological versatility of the pyrazolone nucleus stems from several key chemical features. The presence of two adjacent nitrogen atoms and a ketone group allows for a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. research-nexus.net

The pyrazolone ring can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility, which are crucial for pharmacokinetic profiles. research-nexus.net Its rigid structure serves as a central framework that optimally positions various substituent groups in the three-dimensional space of a biological target's binding site, such as the ATP binding site of kinases. dntb.gov.ua For instance, in kinase inhibition, the pyrazole (B372694) moiety can form critical hydrogen bonds with the hinge region of the kinase. biointerfaceresearch.comnih.gov This interaction is a common feature for many pyrazole-based kinase inhibitors. biointerfaceresearch.com The diverse pharmacological profile of pyrazolone derivatives, which includes anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities, underscores the fundamental importance of this core structure in molecular recognition and biological response. nih.govnih.govnih.gov

Impact of the Isobutyl Substituent on Binding Affinity and Selectivity

While direct studies on the 3-isobutyl substituent of 2-pyrazolin-5-one are limited, structure-activity relationship (SAR) principles derived from related pyrazolone analogs allow for inferences regarding its role in binding affinity and selectivity. The substituent at the C3 position of the pyrazole ring plays a crucial role in modulating the compound's interaction with specific biological targets. nih.gov

The isobutyl group, a moderately sized, lipophilic, and branched alkyl chain, can significantly influence the compound's binding properties. Its lipophilicity can facilitate entry into hydrophobic pockets within enzyme active sites or receptor binding domains. acs.org Studies on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors with 3-alkyl-pyrazolone scaffolds have indicated the presence of a lipophilic pocket that can accommodate aliphatic side chains of a specific size and bulkiness at the C3 position. acs.org For example, a 3-methyl-5-ethyl pyrazole derivative showed higher potency than a 3,5-diethyl analog, suggesting that the size and steric profile of the alkyl groups are critical for optimal binding. acs.org

The branched nature of the isobutyl group may offer a higher degree of steric hindrance compared to a linear butyl chain, which can either enhance selectivity by favoring a specific binding conformation or decrease affinity if it clashes with the topology of the binding site. In the context of kinase inhibitors, alkyl residues on the pyrazole ring have been shown to affect selectivity. nih.gov For instance, in a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives, variations in the C3-alkyl group influenced the inhibitory activity against JNK3, a kinase implicated in neurodegenerative diseases. nih.gov This suggests that the isobutyl group in 3-isobutyl-2-pyrazolin-5-one likely contributes to the molecule's target specificity and binding strength through hydrophobic and steric interactions within the target's binding pocket.

Mechanistic Investigations of Enzyme Inhibition by Pyrazolone Derivatives

Pyrazolone derivatives are known to inhibit a variety of enzymes through diverse mechanisms, largely dictated by the specific substitutions on the pyrazolone core.

Kinase Inhibition Mechanisms

Pyrazolone-containing compounds often act as ATP-competitive inhibitors of protein kinases. biointerfaceresearch.com The pyrazole scaffold is adept at interacting with the ATP-binding pocket of kinases. A key interaction involves the formation of hydrogen bonds between the pyrazole nitrogen atoms and the amino acid residues of the kinase's hinge region, which connects the N- and C-lobes of the enzyme. nih.govdntb.gov.ua

The substituent at the C3 position, such as the isobutyl group, can project into a hydrophobic region of the ATP-binding site, contributing to the binding affinity and selectivity of the inhibitor. biointerfaceresearch.com For example, in p38 MAP kinase inhibitors, the pyrazole core acts as a central template to position aromatic groups, with one group binding in a deep lipophilic pocket. dntb.gov.ua Similarly, the isobutyl group of 3-isobutyl-2-pyrazolin-5-one would be expected to occupy a hydrophobic pocket, and its size and shape would influence the selectivity for different kinases. nih.gov Some pyrazole derivatives have shown high selectivity for specific kinases, such as JNK3, by optimizing the substituents on the pyrazole ring to fit the unique features of the target kinase's active site. nih.gov

Table 1: Examples of Pyrazole Derivatives as Kinase Inhibitors and their Mechanisms

Compound ClassTarget KinaseInhibition MechanismKey Structural Interactions
6-Aryl-pyrazolo[3,4-b]pyridinesGSK-3ATP-competitiveInteraction with a putative structural water molecule. researchgate.net
3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazolesJNK3ATP-competitiveHigh selectivity achieved through modifications on the pyrazole ring. nih.gov
N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivativesAurora kinases, CDKsATP-competitivePyrazole core acts as a hinge-binding moiety. nih.gov
Fused-pyrazolone carboxamidesAXLATP-competitiveFused-pyrazolone carboxamide structure is crucial for activity and selectivity. nih.gov

Hydrolase Inhibition Mechanisms (e.g., Urease, α-Glucosidase)

Pyrazolone derivatives have also demonstrated inhibitory activity against hydrolases like urease and α-glucosidase, which are important targets for the treatment of ulcers and diabetes, respectively.

Urease Inhibition: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. nih.govnih.gov The mechanism of urease inhibition by pyrazolone derivatives often involves the interaction of the heterocyclic ring with the nickel ions in the active site. derpharmachemica.com The nitrogen and oxygen atoms of the pyrazolone core can act as ligands, chelating the Ni(II) ions and thereby blocking the enzyme's catalytic activity. duke.edu The substituents on the pyrazolone ring influence the electronic properties and steric profile of the molecule, which in turn affects its ability to access and bind to the active site. frontiersin.org Molecular docking studies have shown that pyrazole derivatives can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of urease, further stabilizing the enzyme-inhibitor complex. derpharmachemica.com

Table 2: Inhibition of Hydrolases by Pyrazolone Derivatives

Compound ClassTarget HydrolaseReported IC50/Inhibitory ActivityPotential Mechanism
Substituted PyrazolesUreaseShowed remarkable urease-inhibitory effect. derpharmachemica.comChelation of Ni(II) ions in the active site and interaction with active site residues. derpharmachemica.comduke.edu
5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-oneα-GlucosidaseIC50 of 1.55 mg/mL. research-nexus.netSpecific binding to the active site with favorable binding energy. research-nexus.net
2,3-Dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehydeα-GlucosidasePotent inhibitory activity, some stronger than acarbose. acs.orgStrong hydrogen bonding interactions within the enzyme cavity. acs.orgresearchgate.net

Receptor Binding Studies from a Chemical Structure Perspective

The pyrazole scaffold is also a key component of ligands that bind to various receptors, including G-protein coupled receptors (GPCRs). SAR studies of pyrazole derivatives as receptor antagonists have provided valuable insights into the structural requirements for high-affinity and selective binding.

For example, in the development of cannabinoid receptor 1 (CB1) antagonists, a series of pyrazole derivatives were synthesized and evaluated. nih.gov These studies revealed several key structural features necessary for potent and selective antagonism:

A para-substituted phenyl ring at the C5-position.

A carboxamido group at the C3-position.

A 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring. nih.gov

These findings highlight how the pyrazole core serves as a template to orient different substituents in a way that maximizes interactions with the receptor's binding pocket. The isobutyl group at the C3 position of 2-pyrazolin-5-one, while not a carboxamide, would still occupy a specific region of a receptor's binding site. Its size, shape, and hydrophobicity would be critical determinants of binding affinity and selectivity. duke.edunih.gov For instance, in studies of small-molecule agonists for the apelin receptor, systematic modifications at the N1 position of the pyrazole core with alkyl/cycloalkyl moieties showed that compounds with optimal hydrophobic volumes exhibited enhanced potency. duke.edu This principle can be extended to the C3 position, where the isobutyl group's hydrophobicity could be a key factor in receptor binding.

Role of Tautomerism in Biological Activity Mechanisms

Pyrazolones can exist in several tautomeric forms, and the equilibrium between these forms can be influenced by the solvent, pH, and the nature of substituents. mdpi.com The three main tautomeric forms for a 1-substituted pyrazolin-5-one are the OH-form, the CH-form, and the NH-form. This tautomerism is of significant importance for the biological activity of pyrazolones because different tautomers can have distinct electronic and steric properties, leading to different binding affinities for biological targets. mdpi.com

The predominant tautomeric form can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is critical for molecular recognition. For example, the OH-form can act as a hydrogen bond donor, while the keto-forms (CH and NH) present a different arrangement of hydrogen bond acceptors. The specific tautomer that binds to a biological target may not be the most stable tautomer in solution, and the binding event itself can shift the tautomeric equilibrium.

The electronic delocalization within the pyrazolone ring is also affected by tautomerism, which can impact the strength of π-π stacking interactions with aromatic residues in a binding site. research-nexus.net The isobutyl group at the C3 position can influence the tautomeric equilibrium through electronic and steric effects, thereby modulating the compound's biological activity. Electron-donating groups at C3 are known to shift the equilibrium towards the CH form. Understanding the tautomeric behavior of 3-isobutyl-2-pyrazolin-5-one is therefore essential for a complete mechanistic understanding of its biological interactions.

Applications of 2 Pyrazolin 5 One, 3 Isobutyl and Its Derivatives in Advanced Chemical Research

Role as Building Blocks and Synthons in Complex Organic Synthesis

2-Pyrazolin-5-one, 3-isobutyl-, and its related derivatives are versatile building blocks in organic synthesis, primarily due to the multiple reactive sites within their heterocyclic structure. The pyrazolone (B3327878) ring can participate in a variety of chemical transformations, making it a valuable synthon for the construction of more complex molecular architectures, particularly other heterocyclic systems.

The reactivity of the pyrazolone core allows for modifications at several positions. For instance, the active methylene (B1212753) group at the C-4 position is readily functionalized, enabling condensation reactions with aldehydes and ketones, as well as Michael additions. This reactivity is fundamental to the synthesis of a wide array of derivatives.

Research has demonstrated that pyrazolin-5-ones can be used to synthesize fused heterocyclic systems. For example, they can serve as precursors for pyrazolo[1,5-a]pyrimidines and other polycyclic structures through cyclocondensation reactions. The general synthetic utility of the pyrazolone nucleus allows for the creation of diverse molecular libraries for various applications. One common method for synthesizing the pyrazolone core itself involves the condensation of a β-ketoester with hydrazine (B178648) or its derivatives.

The versatility of pyrazolin-5-ones as synthons is highlighted by their use in synthesizing a variety of heterocyclic compounds, including:

1,2,4-triazoles

1,3,4-thiadiazoles

Pyrazolo[1,5-a]pyrazoles nih.gov

These transformations underscore the role of the pyrazolone scaffold as a foundational element for building molecular complexity.

Ligand Design in Coordination Chemistry and Catalysis

The pyrazolone ring, with its multiple nitrogen and oxygen atoms, is an excellent scaffold for the design of ligands in coordination chemistry. Derivatives of 2-Pyrazolin-5-one, including those with alkyl substituents like isobutyl, can act as versatile chelating agents for a wide range of metal ions. rsc.org The coordination properties can be finely tuned by modifying the substituents on the pyrazolone ring.

Acylpyrazolones, a class of β-diketones incorporating a pyrazole (B372694) moiety, are particularly effective O,O-chelating ligands that can form stable complexes with various metals. rsc.org Furthermore, condensation of the pyrazolone with amines or hydrazines can yield Schiff base ligands with enhanced N,O-chelating capabilities. semanticscholar.orgtuwien.at These pyrazolone-based ligands have been used to synthesize metal complexes with diverse geometries, including monomeric and polymeric structures. tuwien.at

The resulting metal complexes have shown significant potential in catalysis. For instance, complexes of cobalt, copper, nickel, titanium, manganese, chromium, and zinc with pyrazolone-derived ligands have been investigated for their catalytic activity in polymerization, oxidation, and coupling reactions. rsc.org Cobalt complexes with pyrazole-based ligands have demonstrated catalytic activity in the peroxidative oxidation of cyclohexane (B81311) under mild conditions. mdpi.com The flexible design and the proton-responsive nature of the pyrazole NH group contribute to the catalytic versatility of these complexes. nih.gov

Table 1: Examples of Metal Complexes with Pyrazolone-Based Ligands and Their Catalytic Applications

Metal IonLigand TypeCatalytic Application
Cobalt(II)Pyrazole-basedPeroxidative oxidation of cyclohexane
Ruthenium(II)Pyrazolone carbothioamideAmination of alcohols
Zinc(II)Pyrazolone-based Schiff baseNot specified in provided context
Copper(II)Pyrazolone-based Schiff baseNot specified in provided context
Molybdenum(IV)Pyrazolone-based O,O-donorDeoxydehydration of vicinal diols

Materials Science Applications

Derivatives of 2-pyrazolin-5-one are increasingly being explored for their applications in materials science, particularly in the development of functional materials with specific optical properties. The pyrazolone scaffold can be incorporated into larger molecular systems that exhibit interesting photophysical behaviors, such as luminescence.

Metal complexes of pyrazolone-based ligands are of particular interest in this area. For example, zinc(II) complexes with pyrazolone-based azomethine ligands have been synthesized and shown to exhibit tunable luminescence in the solid state, with emissions ranging from blue to orange depending on the substituents on the aromatic ring. semanticscholar.orgtuwien.atmdpi.comnih.gov These complexes demonstrate strong emission in the visible region under UV illumination, which is attributed to ligand-centered π*–π transitions. mdpi.com

The high thermal stability of these luminescent metal complexes makes them promising candidates for use as emitting materials in electroluminescent devices like organic light-emitting diodes (OLEDs). semanticscholar.orgtuwien.atmdpi.comnih.gov The quantum yields of these materials can be significant, further enhancing their potential for practical applications in optical materials. semanticscholar.orgtuwien.atmdpi.com

Table 2: Photoluminescent Properties of Zinc(II) Complexes with Pyrazolone-Based Azomethine Ligands

ComplexEmission Color RangeQuantum Yield RangePotential Application
Zn(II)-Pyrazolone AzomethineBlue to Orange0.03 to 0.49Organic Light-Emitting Diodes (OLEDs)

Development of Chemosensors and Molecular Probes

The inherent chelating ability and favorable photophysical properties of pyrazolone derivatives make them excellent candidates for the development of chemosensors and molecular probes. nih.gov These molecules can be designed to selectively bind with specific analytes, such as metal ions, leading to a detectable change in their optical properties, such as color or fluorescence. nih.gov

Pyrazoline-based fluorescent chemosensors have been developed for the detection of various metal ions, including Fe³⁺, Al³⁺, Hg²⁺, and Cu²⁺. nih.govtandfonline.comchemrxiv.org The sensing mechanism often involves processes like intramolecular charge transfer (ICT), ligand-to-metal charge transfer (LMCT), or chelation-enhanced quenching (CHEQ). tandfonline.com For instance, some pyrazolone-based chemosensors exhibit a colorimetric response to Fe³⁺ ions, allowing for naked-eye detection. rsc.org

The design of these sensors often involves functionalizing the pyrazolone core with other moieties that enhance binding affinity and selectivity, as well as modulate the photophysical response. For example, combining a pyrazole derivative with a pyridine (B92270) unit can create a robust binding site for cations. nih.gov The versatility of the pyrazolone scaffold allows for the creation of "on-off" fluorescent probes, where the fluorescence is quenched or enhanced upon binding to the target analyte. nih.gov These sensors have potential applications in environmental monitoring and biological imaging. nih.gov

Table 3: Examples of Pyrazolone-Based Chemosensors and Their Target Analytes

Pyrazolone Derivative TypeTarget AnalyteDetection Method
Triazole-appended pyrano[2,3-c]pyrazoloneFe³⁺Colorimetric
Pyridine-pyrazole derivativeAl³⁺Fluorescent
Pyrazoline derivativeHg²⁺Fluorescent
Imine-based pyrazol-5-olCu²⁺Colorimetric
Thiomethyl-substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazoloneFe³⁺, Sn²⁺, Al³⁺Optical

Analytical Chemistry Applications (excluding basic identification)

Beyond their use as chemosensors for specific analytes, pyrazolone derivatives have broader applications in analytical chemistry. Their ability to form stable, often colored, complexes with metal ions has historically been exploited for extraction and spectrophotometric determination of metals.

More advanced applications leverage the unique properties of these compounds in modern analytical techniques. For example, the fluorescence properties of pyrazolone derivatives and their metal complexes can be utilized in highly sensitive analytical methods. The development of novel pyrazolone-based compounds continues to provide new reagents for various analytical purposes.

While much of the recent research focuses on their role as chemosensors, the fundamental complexation chemistry of pyrazolones suggests their potential use in other areas of analytical science, such as in the development of new stationary phases for chromatography or as reagents in flow injection analysis systems. However, detailed research findings on these specific advanced applications for 2-pyrazolin-5-one, 3-isobutyl- are not extensively documented in the reviewed literature. The primary advanced analytical application remains in the domain of optical sensing and probing. mdpi.comsciforum.net

Future Directions and Emerging Research Areas for 2 Pyrazolin 5 One, 3 Isobutyl

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-isobutyl-2-pyrazolin-5-one and its analogs is traditionally achieved through the condensation of β-keto esters with hydrazines. However, future research will increasingly focus on the development of novel and sustainable synthetic methodologies that are more efficient, environmentally benign, and economically viable.

Green chemistry principles are at the forefront of this evolution. thieme-connect.comtandfonline.com Methodologies that utilize water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions are highly sought after. researchgate.net Recent advancements in the synthesis of pyrazole (B372694) derivatives highlight the potential of various green techniques:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by enabling rapid and uniform heating. gsconlinepress.commdpi.com The application of microwave irradiation in a solvent-free or aqueous medium presents a promising avenue for the eco-friendly synthesis of 3-isobutyl-2-pyrazolin-5-one. gsconlinepress.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, leading to enhanced mass transfer and faster reaction rates. ekb.eg This method has been successfully employed for the synthesis of other pyrazolone (B3327878) derivatives and could be adapted for the target molecule.

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents minimizes waste and environmental impact. tandfonline.com The use of solid-state grinding techniques or reactions under neat conditions is a key area for exploration. impactfactor.org

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer high atom economy and procedural simplicity. Designing novel MCRs for the one-pot synthesis of functionalized 3-isobutyl-2-pyrazolin-5-one derivatives is a significant future direction.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. The development of flow-based synthetic routes for 3-isobutyl-2-pyrazolin-5-one would enable efficient and on-demand production.

These sustainable approaches are not only environmentally responsible but also often lead to the discovery of novel derivatives with unique properties.

Exploration of Unconventional Reactivity Pathways

The pyrazolin-5-one ring is a versatile scaffold with multiple reactive sites. Future research will delve into exploring unconventional reactivity pathways to access novel and complex molecular architectures based on 3-isobutyl-2-pyrazolin-5-one.

The C-4 position of the pyrazolin-5-one ring, when unsubstituted, is nucleophilic and can participate in various carbon-carbon bond-forming reactions. nih.gov This reactivity can be harnessed in:

Asymmetric Catalysis: The development of enantioselective reactions, such as Michael additions of 4-unsubstituted 3-isobutyl-2-pyrazolin-5-one to various Michael acceptors, will be crucial for the synthesis of chiral derivatives with potentially enhanced biological activities. nih.gov

Cycloaddition Reactions: Investigating the participation of 4-arylidene-3-isobutyl-2-pyrazolin-5-ones in [3+2] and other cycloaddition reactions can lead to the formation of complex spirocyclic and fused heterocyclic systems. researchgate.net

Mitsunobu Reaction: This reaction offers a mild and effective method for the selective O-alkylation of pyrazolones, providing access to derivatives that are not easily obtainable through conventional methods. clockss.org Exploring this pathway for 3-isobutyl-2-pyrazolin-5-one can expand its chemical space.

Understanding the tautomeric equilibrium of 3-isobutyl-2-pyrazolin-5-one is also critical, as different tautomers will exhibit distinct reactivity patterns. Manipulating the reaction conditions to favor a specific tautomer can open up new avenues for functionalization.

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes and discovering new reactivity. The application of advanced in situ spectroscopic techniques will be instrumental in monitoring the synthesis of 3-isobutyl-2-pyrazolin-5-one in real-time.

Techniques such as:

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about reactants, intermediates, and products as the reaction progresses, allowing for the elucidation of reaction pathways and the identification of transient species. researchgate.netresearchgate.netnih.govorgsyn.org

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: Tracks changes in vibrational frequencies, offering insights into the formation and consumption of functional groups during a reaction. rsc.orgxjtu.edu.cnyoutube.comnih.gov This can be particularly useful for monitoring the cyclization step in pyrazolone synthesis.

By combining these techniques with computational modeling, researchers can gain unprecedented insights into the reaction landscape, leading to more efficient and controlled synthetic procedures.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. github.io In the context of 3-isobutyl-2-pyrazolin-5-one, these computational tools can be applied in several key areas:

Retrosynthetic Analysis and Pathway Design: AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic routes for 3-isobutyl-2-pyrazolin-5-one and its derivatives, potentially uncovering pathways that a human chemist might overlook. nih.govpreprints.org

Prediction of Bioactivity and Physicochemical Properties: Machine learning models can be trained on existing data to predict the biological activity, toxicity, and other important properties of novel 3-isobutyl-2-pyrazolin-5-one derivatives before they are synthesized. nih.govgithub.comresearchgate.net This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) Studies: AI can be used to develop sophisticated QSAR models that correlate the structural features of 3-isobutyl-2-pyrazolin-5-one derivatives with their biological activity, providing valuable insights for the design of more potent and selective compounds. nih.gov

The integration of AI and ML into the research workflow will enable a more data-driven and efficient approach to the design and development of new molecules based on the 3-isobutyl-2-pyrazolin-5-one scaffold.

Discovery of New Catalytic Applications and Functional Materials

The inherent properties of the pyrazolone ring suggest that 3-isobutyl-2-pyrazolin-5-one and its derivatives could find applications beyond their traditional use as pharmaceutical intermediates. Future research should explore their potential in:

Catalysis: Pyrazolone derivatives can act as ligands for transition metal catalysts. The synthesis of novel metal complexes with 3-isobutyl-2-pyrazolin-5-one-based ligands could lead to catalysts with unique reactivity and selectivity for a variety of organic transformations.

Functional Materials: The aromatic and electron-rich nature of the pyrazolone ring makes it an attractive building block for functional materials. Research into the development of corrosion inhibitors, fluorescent probes, and organic light-emitting diodes (OLEDs) based on 3-isobutyl-2-pyrazolin-5-one is a promising area of investigation.

Deeper Mechanistic Understanding of Biological Interactions through Chemical Principles

To fully exploit the therapeutic potential of 3-isobutyl-2-pyrazolin-5-one derivatives, a deeper understanding of their interactions with biological targets at the molecular level is required. This can be achieved through a combination of experimental and computational approaches:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 3-isobutyl-2-pyrazolin-5-one scaffold and subsequent biological evaluation will continue to be a cornerstone of understanding which structural features are crucial for activity. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net

Molecular Docking and Dynamics Simulations: Computational modeling can provide detailed insights into the binding modes of 3-isobutyl-2-pyrazolin-5-one derivatives with their target proteins, helping to explain their biological activity and guide the design of new analogs with improved affinity and selectivity.

Chemical Biology Approaches: The development of chemical probes based on the 3-isobutyl-2-pyrazolin-5-one scaffold can be used to identify and validate new biological targets, opening up new therapeutic avenues.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-isobutyl-2-pyrazolin-5-one derivatives?

The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or diketones under acidic or basic conditions. For example, Schiff base derivatives of 2-pyrazolin-5-one can be synthesized by reacting 4-benzoyl-3-methyl-1-(4-methylphenyl)-2-pyrazolin-5-one with substituted anilines, followed by chelation with transition metals like chromium(III) for coordination chemistry studies . Optimization of reaction parameters (e.g., solvent, temperature, catalyst) is critical for yield improvement.

Q. How is 3-isobutyl-2-pyrazolin-5-one utilized in carbohydrate analysis?

This compound acts as a derivatization reagent for pre-column labeling of carbohydrates (e.g., oligosaccharides, mannose, galactose) in HPLC or CE analyses. The protocol involves mixing the reagent with the carbohydrate sample in pyridine/water at 75°C to form UV-active derivatives, enhancing detection sensitivity. Fresh preparation of the reagent is essential to avoid variability in color yield .

Q. What spectroscopic techniques are used to characterize 2-pyrazolin-5-one derivatives?

Key methods include:

  • IR spectroscopy : Identification of carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and N-H vibrations in the pyrazolinone ring .
  • NMR : Proton signals for methyl/isobutyl groups (δ 1.0–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
  • Elemental analysis : Validation of molecular composition (e.g., C, H, N content) .

Q. What safety precautions are recommended when handling 3-isobutyl-2-pyrazolin-5-one?

While specific toxicity data for the 3-isobutyl derivative is limited, related pyrazolinones (e.g., 1-(p-tolyl)-3-methylpyrazolone-5) show an oral rat LD50 of 7450 mg/kg, indicating moderate toxicity. Decomposition releases NOx vapors, necessitating use in fume hoods. Regulatory reports (EPA TSCA) recommend personal protective equipment (gloves, N95 masks) and proper waste disposal .

Advanced Research Questions

Q. How do computational approaches aid in designing 2-pyrazolin-5-one-based PPAR γ agonists?

Virtual screening of 2-pyrazolin-5-one derivatives involves molecular docking to PPAR γ’s ligand-binding domain (e.g., PDB ID 1NYX). Key steps include:

Ligand preparation : Protonation state adjustment and energy minimization.

Docking simulations : Scoring binding affinity using AutoDock Vina or Schrödinger.

ADME prediction : Assessing pharmacokinetics via tools like SwissADME.
Contradictions in activity predictions (e.g., false positives) require experimental validation via in vitro receptor activation assays .

Q. What mechanisms underlie the anticancer potential of 2-pyrazolin-5-one derivatives?

These compounds inhibit ecto-5'-nucleotidase (CD73), an enzyme overexpressed in tumors that promotes immunosuppression. Mechanistic studies involve:

  • Enzyme inhibition assays : Measuring IC50 values using malachite green phosphate detection.
  • Cellular assays : Evaluating adenosine suppression in cancer cell lines (e.g., A549, MCF-7).
    Structural optimization (e.g., sulfonic acid substituents) enhances inhibitory potency .

Q. How are 2-pyrazolin-5-one derivatives applied in electrochemical sensing?

Derivatives like 3-methyl-1-(2-phenylethyl)-2-pyrazolin-5-one serve as mediators for indirect phenol detection. The protocol includes:

Electrode modification : Immobilizing the mediator on carbon paste electrodes.

Cyclic voltammetry : Monitoring redox peaks (e.g., Epa ~0.5 V vs. Ag/AgCl).

Calibration : Linear response to phenol concentrations (1–100 µM) with LOD <0.5 µM .

Q. What challenges arise in synthesizing chromium(III) chelates from 2-pyrazolin-5-one Schiff bases?

Challenges include:

  • Low solubility : Requires polar aprotic solvents (DMF, DMSO).
  • Geometric isomerism : Octahedral vs. square-planar coordination modes, resolved via magnetic susceptibility (µeff ~3.8 BM for octahedral Cr³⁺) .
  • Thermal stability : TGA reveals decomposition steps above 250°C, impacting material applications .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported toxicity profiles of pyrazolinones?

Variations in LD50 values (e.g., 7450 mg/kg for 1-(p-tolyl)-3-methylpyrazolone-5 vs. stricter regulations for analogues) may stem from structural differences (e.g., sulfophenyl groups increasing bioavailability). Resolution strategies:

  • In silico toxicity prediction : Tools like ProTox-II to flag structural alerts.
  • In vivo validation : Acute toxicity testing in rodent models under OECD guidelines .

Q. Why do computational and experimental binding affinities for PPAR γ agonists diverge?

Discrepancies arise from force field limitations in modeling solvent effects or protein flexibility. Hybrid approaches (e.g., molecular dynamics post-docking) improve correlation with surface plasmon resonance (SPR) data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.